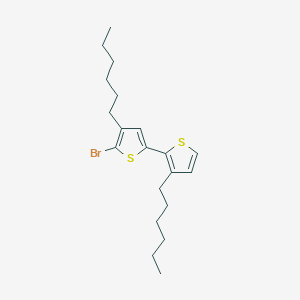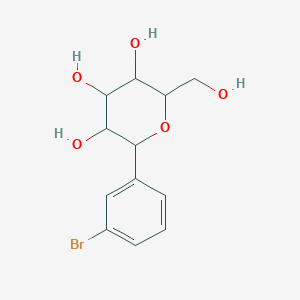
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with hydroxymethyl and triol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:
Formation of Oxane Ring: The oxane ring is constructed through a cyclization reaction, often involving the use of a diol precursor and an acid catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be carried out using formaldehyde (CH2O) and a base such as sodium hydroxide (NaOH).
Triol Formation: The triol groups are introduced through a series of hydroxylation reactions, typically using hydrogen peroxide (H2O2) as the oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the oxane ring to a simpler structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives, reduced oxane structures.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and triol groups can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-(3-Fluorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-(3-Iodophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C12H15BrO5 |
|---|---|
分子量 |
319.15 g/mol |
IUPAC名 |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15BrO5/c13-7-3-1-2-6(4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2 |
InChIキー |
ZDXIADNHCPCQET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)
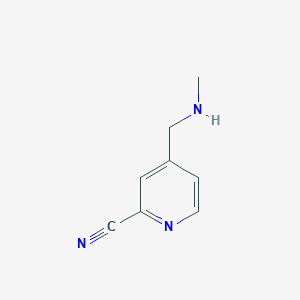
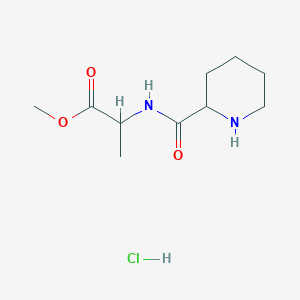


![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
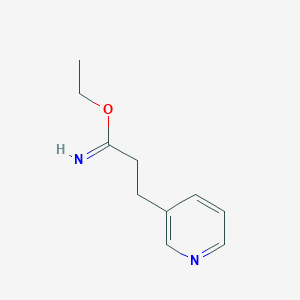
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
